2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester
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Overview
Description
2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester typically involves multiple steps. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinol: This compound shares a similar quinoline core but lacks the morpholine and carboxylic acid ester groups.
2-Phenyl-quinoline-4-carboxylic acid: This compound has a phenyl group instead of the morpholine group and is used in different applications.
Uniqueness
2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the carboxylic acid ester group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 2-methyl-4-morpholin-4-ylquinoline-6-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-15(18-5-7-21-8-6-18)13-10-12(16(19)20-2)3-4-14(13)17-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
ZBYXNKIRNQYFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N3CCOCC3 |
Origin of Product |
United States |
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